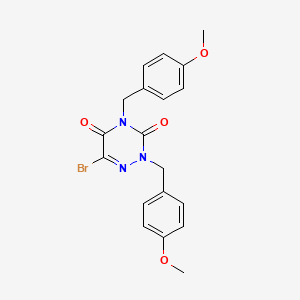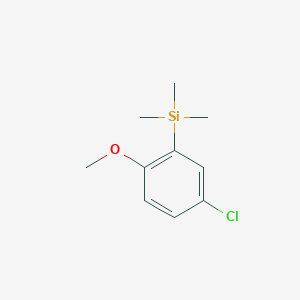
(5-Chloro-2-methoxyphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C12H17ClOSi It is characterized by the presence of a trimethylsilyl group attached to a chlorinated methoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)trimethylsilane typically involves the reaction of 5-chloro-2-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
5-chloro-2-methoxyphenol+trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and optimize the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
(5-Chloro-2-methoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-methoxyphenyl)trimethylsilane depends on the specific reaction it undergoes. In substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the introduction of other functional groups. In coupling reactions, it serves as a precursor for the formation of carbon-carbon bonds through palladium-catalyzed processes.
Comparación Con Compuestos Similares
Similar Compounds
(5-Chloro-2-methoxyphenyl)ethynyltrimethylsilane: Similar structure but with an ethynyl group instead of a methoxy group.
(5-Chloro-2-methoxyphenyl)dimethylsilane: Similar structure but with two methyl groups instead of three.
(5-Chloro-2-methoxyphenyl)trimethylgermane: Similar structure but with a germanium atom instead of silicon.
Uniqueness
(5-Chloro-2-methoxyphenyl)trimethylsilane is unique due to its specific combination of a chlorinated methoxyphenyl ring and a trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H15ClOSi |
|---|---|
Peso molecular |
214.76 g/mol |
Nombre IUPAC |
(5-chloro-2-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-12-9-6-5-8(11)7-10(9)13(2,3)4/h5-7H,1-4H3 |
Clave InChI |
RBGXDNQWKNRZFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


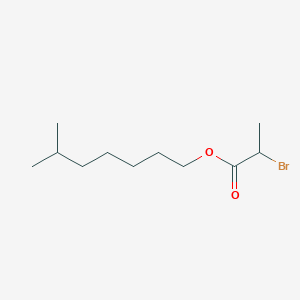

![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
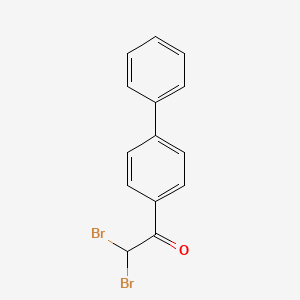
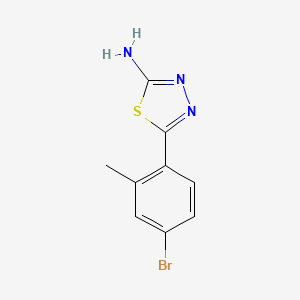
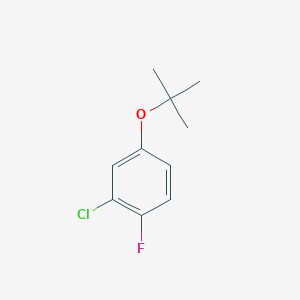
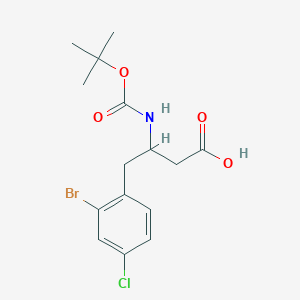
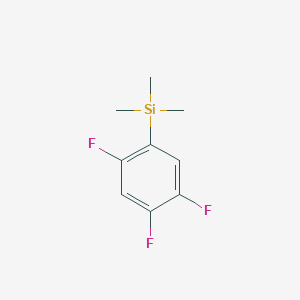
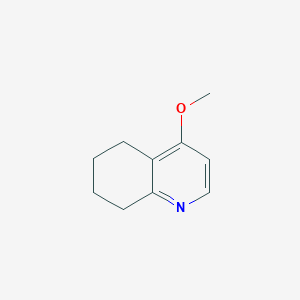
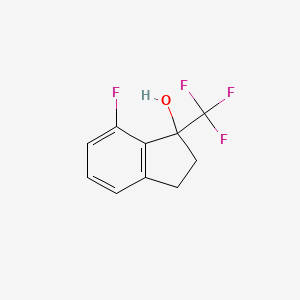
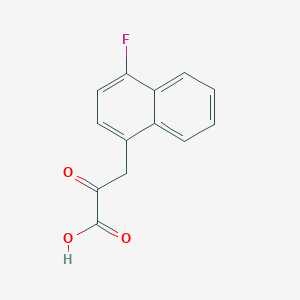
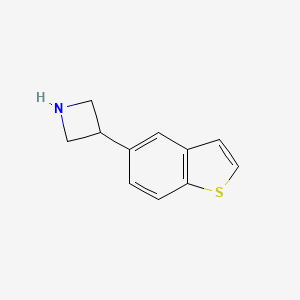
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)
